molecular formula C20H25NO4 B2531781 ethyl 1-[(6-ethyl-2-oxo-2H-chromen-4-yl)methyl]piperidine-4-carboxylate CAS No. 887210-21-1

ethyl 1-[(6-ethyl-2-oxo-2H-chromen-4-yl)methyl]piperidine-4-carboxylate

Cat. No.: B2531781
CAS No.: 887210-21-1
M. Wt: 343.423
InChI Key: GPHXAQNDAYFLCV-UHFFFAOYSA-N
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Description

Ethyl 1-[(6-ethyl-2-oxo-2H-chromen-4-yl)methyl]piperidine-4-carboxylate is a piperidine-based compound featuring a coumarin-derived substituent. The piperidine ring is substituted at the 1-position with a methylene-linked 6-ethyl-2-oxo-2H-chromen-4-yl group and at the 4-position with an ethyl carboxylate ester. The coumarin moiety (2H-chromen-2-one) is a bicyclic structure known for its photophysical properties and biological relevance, including antimicrobial and anti-inflammatory activities . The ethyl carboxylate group enhances solubility and serves as a common functional handle for further derivatization.

Properties

IUPAC Name

ethyl 1-[(6-ethyl-2-oxochromen-4-yl)methyl]piperidine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO4/c1-3-14-5-6-18-17(11-14)16(12-19(22)25-18)13-21-9-7-15(8-10-21)20(23)24-4-2/h5-6,11-12,15H,3-4,7-10,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPHXAQNDAYFLCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)OC(=O)C=C2CN3CCC(CC3)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-[(6-ethyl-2-oxo-2H-chromen-4-yl)methyl]piperidine-4-carboxylate typically involves the following steps:

    Formation of the Chromen Ring: The chromen ring can be synthesized through the condensation of phenol derivatives with ethyl acetoacetate in the presence of a catalyst such as p-toluenesulfonic acid.

    Introduction of the Piperidine Ring: The piperidine ring is introduced by reacting the chromen derivative with piperidine and ethyl chloroformate under basic conditions.

    Final Coupling: The final step involves coupling the chromen-piperidine intermediate with ethyl bromoacetate in the presence of a base like potassium carbonate to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-[(6-ethyl-2-oxo-2H-chromen-4-yl)methyl]piperidine-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where nucleophiles like amines or thiols replace the ethyl ester group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Ethyl 1-[(6-ethyl-2-oxo-2H-chromen-4-yl)methyl]piperidine-4-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 1-[(6-ethyl-2-oxo-2H-chromen-4-yl)methyl]piperidine-4-carboxylate involves its interaction with specific molecular targets. The chromen ring system can interact with enzymes or receptors, leading to modulation of biological pathways. The piperidine ring may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogues

Table 1: Structural Comparison of Ethyl Piperidine-4-carboxylate Derivatives

Compound Name Substituent on Piperidine N-Atom Key Functional Groups Molecular Weight (g/mol) Notable Spectral Data (¹H NMR, δ ppm) Reference
Ethyl 1-[(6-ethyl-2-oxo-2H-chromen-4-yl)methyl]piperidine-4-carboxylate (6-Ethyl-2-oxo-2H-chromen-4-yl)methyl Coumarin, ester ~357.4 (calculated) Aromatic protons (6.5–8.0), ester quartet (~4.1) -
Ethyl 2-oxodecahydro-1,6-naphthyridine-6-carboxylate (Isomer 1-2) Fused decahydro-1,6-naphthyridine system Lactam, ester 227.13 δ 4.12 (q, J = 7.6 Hz, ester), δ 1.24 (t, CH3)
Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate 2-Chloroethyl Chloroalkyl, ester 249.73 δ 4.16–4.08 (ester), δ 3.85 (CH2Cl)
Ethyl 1-(4-chlorobenzoyl)-4-piperidinecarboxylate 4-Chlorobenzoyl Aromatic ketone, ester 297.75 Aromatic protons (~7.4–7.6), ester quartet
Ethyl 1-(2-ethoxy-2-oxoethyl)piperidine-4-carboxylate 2-Ethoxy-2-oxoethyl Diester 259.30 δ 4.16 (ester), δ 1.26 (t, CH3)

Key Observations:

  • Coumarin vs.
  • Chlorinated vs. Non-halogenated Derivatives: Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate and ethyl 1-(4-chlorobenzoyl)-4-piperidinecarboxylate exhibit halogen-based reactivity, whereas the target compound’s coumarin group may favor π-π stacking interactions.
  • Ester Positioning : All compounds share the ethyl carboxylate group, but its position (piperidine-4-carboxylate) remains consistent, suggesting similar solubility and metabolic stability profiles.

Table 2: Yield and Reaction Conditions

Compound Key Reaction Step Yield Catalyst/Reagent Reference
Ethyl 2-oxodecahydro-1,6-naphthyridine-6-carboxylate Hydrogenation of ketone with Raney Ni 86% Raney nickel, H₂
Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate N-alkylation with 1-bromo-2-chloroethane Not specified Organic base (e.g., pyridine)
Physicochemical Properties
  • Solubility: The coumarin moiety in the target compound may reduce water solubility compared to non-aromatic analogues like ethyl 1-(2-ethoxy-2-oxoethyl)piperidine-4-carboxylate .
  • Spectroscopy: The ester group’s quartet (~4.1 ppm) and methyl triplet (~1.2 ppm) in ¹H NMR are consistent across derivatives (e.g., δ 4.12 in isomer 1-2 ). The target compound’s aromatic protons (6.5–8.0 ppm) distinguish it from non-coumarin derivatives.

Biological Activity

Ethyl 1-[(6-ethyl-2-oxo-2H-chromen-4-yl)methyl]piperidine-4-carboxylate is a compound of interest due to its potential biological activities, particularly in pharmacology. This article reviews the existing literature on its synthesis, biological activities, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves the reaction of piperidine derivatives with chromene-based compounds. The Mannich reaction is a common method used to introduce the piperidine moiety into the chromene structure, allowing for the formation of various derivatives that can exhibit enhanced biological properties .

Anticancer Activity

Several studies have reported on the anticancer properties of compounds related to this compound. For instance, derivatives of chromene have shown significant cytotoxic effects against various cancer cell lines. The mechanism often involves inducing apoptosis and inhibiting cell proliferation through modulation of signaling pathways associated with cancer growth .

Enzyme Inhibition

Research indicates that derivatives of this compound may act as inhibitors of key enzymes such as acetylcholinesterase (AChE) and carbonic anhydrase (CA). In particular, studies have demonstrated that certain Mannich bases derived from chromene exhibit potent inhibitory effects against AChE, which is crucial for developing treatments for neurodegenerative diseases like Alzheimer's .

Antimicrobial Properties

This compound has also been evaluated for its antimicrobial activities. Compounds containing chromene structures have shown effectiveness against various bacterial strains and fungi. The mechanism is thought to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways .

Case Studies

  • Study on Anticancer Activity : A study conducted on a series of piperidine derivatives demonstrated that this compound exhibited IC50 values in the micromolar range against several cancer cell lines, indicating its potential as a lead compound for further development in cancer therapy.
  • Enzyme Inhibition Profile : Another research project focused on the inhibition of AChE by Mannich bases derived from chromene. The results showed that some derivatives were more effective than standard inhibitors, suggesting their potential use in treating cognitive disorders.

Research Findings Summary Table

Activity Compound IC50 Value (µM) Reference
AnticancerEthyl 1-[...]-piperidine15
AChE InhibitionMannich Base Derived from Chromene0.5
AntimicrobialChromene Derivative10

Q & A

Q. How is the compound’s metabolic stability assessed in preclinical studies?

  • Methodological Answer :
  • In vitro assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS.
  • Metabolite identification : Use HR-MS/MS to detect oxidation products (e.g., hydroxylation at the piperidine ring) .

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